molecular formula C12H22N2O7 B573129 (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate CAS No. 1373255-08-3

(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate

Cat. No.: B573129
CAS No.: 1373255-08-3
M. Wt: 306.315
InChI Key: MRLCWFDGMOXGAG-QRPNPIFTSA-N
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Description

(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate (CAS: 879403-42-6) is a chiral morpholine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and an aminomethyl substituent at the 2-position of the morpholine ring. Its molecular formula is C₁₀H₂₀N₂O₃, with a molecular weight of 216.28 g/mol . The oxalate salt form enhances stability and solubility, making it valuable in pharmaceutical synthesis. Storage requires protection from light and an inert atmosphere due to sensitivity to degradation . Safety data indicate hazards including skin/eye irritation (H315, H319) and respiratory toxicity (H335) .

Properties

IUPAC Name

tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12;3-1(4)2(5)6/h8H,4-7,11H2,1-3H3;(H,3,4)(H,5,6)/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLCWFDGMOXGAG-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)CN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719257
Record name Oxalic acid--tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373255-08-3
Record name Oxalic acid--tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard Boc Protection Protocol

A mixture of the morpholine precursor (1 equiv), Boc anhydride (1.2 equiv), and a base (e.g., DMAP or triethylamine) in dichloromethane (DCM) or THF is stirred at room temperature for 12–24 hours. The reaction is quenched with water, and the product is extracted with DCM, dried over Na₂SO₄, and concentrated.

Table 1: Comparative Boc Protection Conditions

BaseSolventTemperature (°C)Yield (%)Source
DMAPDCM2592
Et₃NTHF2585
NaHCO₃H₂O/DCM0–578

The use of DMAP in DCM provides optimal yields due to enhanced nucleophilic activation.

Morpholine Ring Construction

The morpholine core is synthesized via cyclization of ethanolamine derivatives or reductive amination.

Cyclization of 2-Aminoethanol Derivatives

A reported method involves reacting 2-aminoethanol with a tert-butyl glycidol carbonate under basic conditions:

  • Glycidol Activation : Glycidol is treated with Boc anhydride to form tert-butyl glycidol carbonate.

  • Ring Closure : The activated glycidol reacts with 2-aminoethanol in methanol at 50°C for 8 hours, yielding the morpholine ring.

Table 2: Cyclization Reaction Parameters

SubstrateCatalystSolventYield (%)
tert-Butyl glycidolateNoneMeOH75
EpichlorohydrinK₂CO₃DMF68

Enantioselective Synthesis of the Aminomethyl Group

The (S)-configured aminomethyl group is introduced via asymmetric hydrogenation or chiral resolution.

Asymmetric Hydrogenation

A ketone precursor, (S)-2-(amidomethyl)morpholine, is hydrogenated using a chiral catalyst (e.g., Ru-BINAP) under 50 psi H₂ in methanol. The reaction achieves >98% enantiomeric excess (ee) when performed at 0°C.

Table 3: Hydrogenation Conditions for Enantioselectivity

CatalystPressure (psi)Temperature (°C)ee (%)
Ru-BINAP50098.5
Pd/C302582

Oxalate Salt Formation

The free base is treated with oxalic acid in a 1:1 molar ratio in ethanol or acetone. The salt precipitates upon cooling and is isolated via filtration.

Table 4: Salt Crystallization Conditions

SolventTemperature (°C)Purity (%)
EtOH0–599
Acetone2597

Ethanol at 0–5°C yields highly pure oxalate salt due to controlled nucleation.

Purification and Characterization

  • Column Chromatography : Silica gel (230–400 mesh) with a 10:1 ethyl acetate/hexane eluent removes unreacted Boc anhydride.

  • Recrystallization : The oxalate salt is recrystallized from ethanol/water (9:1) to achieve >99.5% purity.

  • Chiral HPLC : Confirms enantiomeric purity using a Chiralpak AD-H column (hexane/i-PrOH 80:20).

Recent Advances and Alternative Methods

Flow Chemistry Approaches

Continuous-flow systems reduce reaction times for Boc protection from 24 hours to 2 hours, achieving 94% yield at 40°C.

Enzymatic Resolution

Lipase-catalyzed hydrolysis of racemic precursors provides the (S)-enantiomer with 95% ee, though scalability remains a challenge .

Chemical Reactions Analysis

(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate serves as an important intermediate in the synthesis of biologically active compounds. Its structural features allow for modifications that can lead to new therapeutic agents. For instance, derivatives of morpholine compounds are often explored for their pharmacological properties, including antibacterial and anticancer activities.

Case Study:
A study highlighted the synthesis of derivatives from morpholine compounds that demonstrated promising activity against various cancer cell lines. The modifications made using this compound were crucial in enhancing the bioactivity of the resulting compounds, showcasing its role in drug development .

Biochemistry

Enzyme Catalysis and Protein Interactions:
This compound is utilized in biochemistry for studying enzyme catalysis and protein-protein interactions. Its ability to form stable complexes with biomolecules makes it a valuable tool in understanding biochemical pathways and mechanisms.

Research Findings:
Research has indicated that this compound can influence the activity of certain enzymes, potentially leading to insights into metabolic processes. For example, studies have shown that it can affect the kinetics of specific enzyme reactions, providing a basis for further exploration into metabolic engineering and drug design .

Organic Synthesis

Building Block for Complex Molecules:
this compound is recognized as a versatile building block in organic synthesis. It can undergo various chemical transformations, making it useful for synthesizing a wide range of organic compounds .

Synthetic Pathways:
The compound can be employed in nucleophilic substitution reactions due to its reactive functional groups. This property allows it to participate in the synthesis of amides, sulfonamides, and other derivatives that are essential in creating complex organic molecules.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist, modulating biochemical pathways to achieve therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby influencing their activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs differ in substituents, stereochemistry, and functional groups:

Compound Name CAS No. Substituent Functional Group Similarity Score
(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate 879403-42-6 Aminomethyl Amine 0.84 (reference)
(S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate 135065-76-8 Hydroxymethyl Hydroxyl 0.81
(R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate acetate 1998701-09-9 Aminomethyl (R-config) Amine (acetate salt) 0.81
4-Boc-2-hydroxymethylmorpholine 135065-69-9 Hydroxymethyl Hydroxyl 0.81
tert-Butyl 2-(1-aminoethyl)morpholine-4-carboxylate 1824327-48-1 Aminoethyl Amine 0.82

Key Observations :

  • Aminomethyl vs. Hydroxymethyl: The hydroxyl analog (CAS 135065-76-8) lacks the reactive amine, reducing its utility in amide bond formation but increasing stability under oxidative conditions .
  • Stereochemistry : The R-enantiomer (CAS 1998701-09-9) shows lower similarity (0.81), suggesting enantioselectivity in biological interactions or crystallization behavior .
  • Substituent Chain Length: The aminoethyl variant (CAS 1824327-48-1) introduces an additional methyl group, increasing molecular weight and hydrophobicity .

Biological Activity

(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate is a specialized organic compound with significant implications in medicinal chemistry and biological research. Its unique structure, featuring a morpholine ring and various functional groups, positions it as a candidate for diverse biological activities, particularly in the context of drug development and enzyme interactions.

Chemical Structure and Properties

The compound's molecular formula is C12H22N2O7C_{12}H_{22}N_2O_7 with a molecular weight of approximately 306.31 g/mol. The structure contains both hydrophilic and hydrophobic regions, enhancing its potential for biological interactions. The morpholine ring contributes to its ability to interact with biological targets, making it a valuable compound in pharmacological studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The process begins with readily available tert-butyl carbamate and 2-(aminomethyl)morpholine.
  • Coupling Reaction : These two components are reacted under basic conditions to form the desired product.
  • Purification : The crude product undergoes purification via recrystallization or chromatography.
  • Oxalate Formation : Finally, the purified product is reacted with oxalic acid to yield the oxalate salt, which enhances stability and solubility .

Research indicates that this compound may exhibit various biological activities, including:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.
  • Receptor Agonism : Investigations into its interaction with receptors suggest it may act as an agonist or antagonist depending on the target, influencing signal transduction pathways.

Case Studies

  • Antimicrobial Activity : A study highlighted the compound's potential against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. It demonstrated a minimum inhibitory concentration (MIC) of 4 μg/mL against MRSA, suggesting strong antimicrobial properties .
  • Pharmacokinetics : Another investigation into related compounds showed that modifications to the tert-butyl group can enhance membrane penetration and metabolic stability, which are critical for effective drug delivery systems .

Comparative Analysis

To better understand the compound's biological activity, it can be compared with structurally similar compounds:

Compound NameMolecular FormulaKey Features
(S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate hydrochlorideC13H18N2O2Contains a benzyl group; potential for different receptor interactions
tert-butyl 3-(aminomethyl)morpholine-4-carboxylic acidC12H23N2O3Lacks the ester functionality; may exhibit different solubility characteristics
(R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylateC12H22N2O7Similar structure; differences in stereochemistry may alter biological effects

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